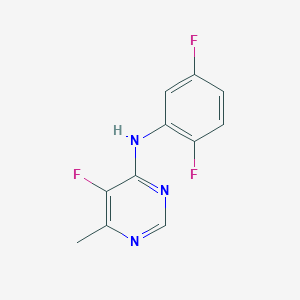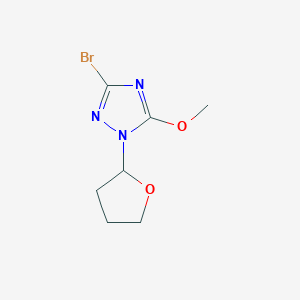
3-bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole (BMT) is a small molecule that has gained attention in recent years for its potential applications in various scientific fields. BMT is an organic compound that is composed of carbon, hydrogen, nitrogen, and bromine atoms. It is a derivative of 1,2,4-triazole, which is a heterocyclic aromatic compound that contains five-membered rings of nitrogen and carbon atoms. BMT has been found to have a variety of applications in scientific research and is being studied for its potential use in drug discovery, biochemistry, and molecular biology.
Scientific Research Applications
Anticancer Properties
A study conducted by Bekircan et al. (2008) synthesized derivatives of 1,2,4-triazole and evaluated their anticancer activity. The compounds were tested against a panel of 60 cell lines from nine different cancer types. This indicates the potential of 1,2,4-triazole derivatives, including 3-bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole, in cancer research and treatment.
Antiproliferative Activities
A study by Kiss et al. (2019) investigated the synthesis of 3-bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole derivatives and their antiproliferative activities against various human cancer cell lines. The findings suggest these compounds' potential utility in developing new anticancer drugs.
Antimicrobial Applications
Research by Bektaş et al. (2010) focused on synthesizing new 1,2,4-triazole derivatives and evaluating their antimicrobial activities. Some of these compounds showed good to moderate activities against test microorganisms, pointing to the potential use of 3-bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole in antimicrobial applications.
Antibacterial Activity
A study from 2020, found in Voprosy Khimii i Khimicheskoi Tekhnologii, investigated the antibacterial activity of new S-derivatives of 1,2,4-triazoles. They found that these compounds could be as effective as certain broad-spectrum antibiotics against various bacterial families.
Cytotoxic Agents
Research by Liu et al. (2017) on 7-hydroxy-4-phenylchromen-2-one–linked 1,2,4-triazoles, showed these compounds as potent cytotoxic agents against various human cancer cell lines, suggesting their potential as anticancer drugs.
Analysis of Biological Activity
A 2021 study by Bigdan analyzed the predicted biological activity of 1,2,4-triazole derivatives, revealing potential antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant activities.
Corrosion Inhibition
In 2007, a study by Li et al. explored the use of triazole derivatives as corrosion inhibitors for mild steel in acid media. This suggests the potential application of 3-bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole in materials science, particularly in corrosion control.
properties
IUPAC Name |
3-bromo-5-methoxy-1-(oxolan-2-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O2/c1-12-7-9-6(8)10-11(7)5-3-2-4-13-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTBDCNOWSGRIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NN1C2CCCO2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-methoxy-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

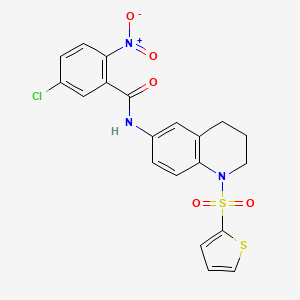

![3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2740522.png)
![Methyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2740523.png)
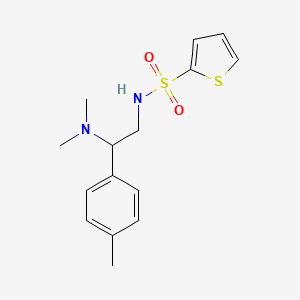

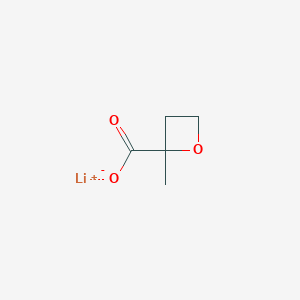
![N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2740532.png)
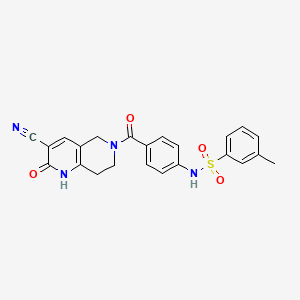
![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2740534.png)
![(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2740535.png)
![6-Amino-5-(3-chloroanilino)-7-(4-chlorophenyl)sulfonylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2740539.png)
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2740541.png)
